molecular formula C19H20N2O2 B5796849 N-(2,5-dimethoxyphenyl)-3,7-dimethylquinolin-2-amine

N-(2,5-dimethoxyphenyl)-3,7-dimethylquinolin-2-amine

Cat. No.: B5796849
M. Wt: 308.4 g/mol
InChI Key: LVYNNDGLZPMAEB-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3,7-dimethylquinolin-2-amine is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with a 2,5-dimethoxyphenyl group and two methyl groups at positions 3 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3,7-dimethylquinolin-2-amine can be achieved through a multi-step process involving the following key steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Introduction of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride and aluminum chloride as the catalyst.

    Methylation: The methyl groups at positions 3 and 7 can be introduced via a methylation reaction using methyl iodide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3,7-dimethylquinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Nitro, sulfonyl, or halogenated quinoline derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3,7-dimethylquinolin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in research to study the mechanisms of action of quinoline derivatives and their effects on cellular processes.

    Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the structure-activity relationships of quinoline-based molecules.

    Industrial Applications: It is explored for its potential use in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3,7-dimethylquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity, modulate receptor signaling, and intercalate into DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar dimethoxyphenyl group.

    2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with a similar dimethoxyphenyl structure.

    2,5-Dimethoxyfentanyl: A fentanyl analogue with a dimethoxyphenyl group.

Uniqueness

N-(2,5-dimethoxyphenyl)-3,7-dimethylquinolin-2-amine is unique due to its quinoline core structure, which distinguishes it from other compounds with similar dimethoxyphenyl groups. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3,7-dimethylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-12-5-6-14-10-13(2)19(20-16(14)9-12)21-17-11-15(22-3)7-8-18(17)23-4/h5-11H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYNNDGLZPMAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)NC3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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